Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester

Description

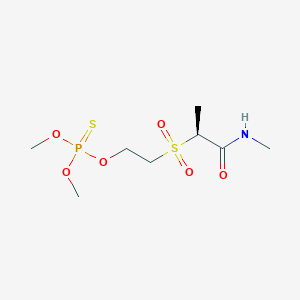

Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester is an organophosphate derivative characterized by a phosphorothioate backbone with O,O-dimethyl ester groups and a sulfonylethyl substituent. The sulfonylethyl chain features a methylamino-oxoethyl moiety, which distinguishes it from simpler phosphorothioates.

Propriétés

Numéro CAS |

70898-34-9 |

|---|---|

Formule moléculaire |

C8H18NO6PS2 |

Poids moléculaire |

319.3 g/mol |

Nom IUPAC |

2-(2-dimethoxyphosphorylsulfanylethylsulfonyl)-N-methylpropanamide |

InChI |

InChI=1S/C8H18NO6PS2/c1-7(8(10)9-2)18(12,13)6-5-17-16(11,14-3)15-4/h7H,5-6H2,1-4H3,(H,9,10) |

Clé InChI |

KOLMGNAVOCHIPY-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC)S(=O)(=O)CCOP(=S)(OC)OC |

SMILES isomérique |

C[C@@H](C(=O)NC)S(=O)(=O)CCOP(=S)(OC)OC |

SMILES canonique |

CC(C(=O)NC)S(=O)(=O)CCSP(=O)(OC)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Vamidothion sulfone; |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from phosphorothioic acid and various organic compounds. The synthesis involves the reaction of phosphorothioic acid with dimethyl sulfate and subsequent reactions with other organic intermediates to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the raw materials are mixed under controlled conditions of temperature and pressure. The process is optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various alkyl halides and amines are used as reagents.

Major Products Formed:

Oxidation typically results in the formation of phosphoric acid derivatives.

Reduction reactions yield reduced phosphorothioic acid derivatives.

Substitution reactions produce various substituted phosphorothioic acid esters.

Applications De Recherche Scientifique

Based on the search results, here's information regarding the chemical compound "Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester" (related to Vamidothion):

Note: It's important to note that "this compound" is related to Vamidothion, but not exactly the same. Vamidothion is a phosphorothioate, while the query refers to a related sulfonyl ester.

Vamidothion

Vamidothion is produced through the reaction of O,O-dimethylphosphoric acid chloride with the sodium salt of N-methylcarbamylethylmercaptoethanethiol . It is a systemic insecticide and acaricide effective against sucking insects .

- IUPAC Name: N-methylpropanamide

- Molecular Formula: C8H18NO4PS2

- CAS Number: 2275-23-2

- EC Number: 218-894-8

- UN Number: 2783

- ChEBI ID: CHEBI:38990

Other names for Vamidothion: American cyanamid-43073, Bamidothion, Dimethyl S-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothiolate, Kilval, O,O-Dimethyl S-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate, Trucidor .

Related Compounds:

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. By inhibiting this enzyme, the compound disrupts the nervous system of the pests, leading to their death.

Molecular Targets and Pathways Involved:

Acetylcholinesterase: The primary molecular target.

Nervous System Pathways: Disruption of neurotransmitter breakdown.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares the target compound with key structural analogs, highlighting substituent effects, molecular properties, and applications:

Key Comparative Insights

Substituent Effects

- Sulfonyl vs. Thioether : The target’s sulfonylethyl group (C-SO2-) is more polar and oxidation-resistant than Demeton-S-methyl’s thioether (C-S-), likely enhancing environmental persistence and reducing volatility .

- Amino-Oxo Groups: The methylamino-oxoethyl moiety in the target and CAS 60-51-5 may facilitate systemic translocation in plants, similar to Formothion’s formylmethylamino group .

- Chlorinated Aryl Groups : Chlorpyrifos-methyl’s trichloropyridinyl substituent increases lipophilicity, enhancing insecticidal potency but raising mammalian toxicity risks .

Ester Group Influence

- O,O-Dimethyl vs. O,O-Diethyl : Dimethyl esters (target, Formothion) generally exhibit higher water solubility than diethyl analogs (Quinalphos), affecting soil mobility and uptake efficiency .

Toxicity and Bioactivity

- Chlorpyrifos-methyl’s high toxicity (LD50 25–50 mg/kg) contrasts with Formothion’s moderate toxicity (LD50 500–1000 mg/kg), illustrating how chlorine substituents amplify AChE inhibition .

- The target’s sulfonyl group may reduce acute mammalian toxicity compared to Demeton-S-methyl, as sulfonates are less reactive than thioethers .

Research Findings

- Analytical Detection : Phosphorescence studies () provide methods for detecting trace levels of phosphorothioates in environmental samples, critical for monitoring residues .

Activité Biologique

Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester, commonly known as Dimethoate, is an organophosphorus compound primarily used as a systemic insecticide and acaricide. Its chemical structure allows it to effectively target sucking insects, making it a valuable tool in agricultural pest management.

- CAS Number : 70898-34-9

- Molecular Formula : C8H18NO6PS2

- Molecular Weight : 319.3 g/mol

- Physical State : Straw-colored liquid

Dimethoate functions as a cholinesterase inhibitor, disrupting the normal functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine at nerve synapses, resulting in paralysis and eventual death of the pest. The compound's effectiveness stems from its ability to penetrate the insect's cuticle and act systemically within the organism.

Toxicological Effects

Dimethoate exhibits significant toxicity across various biological systems. Its acute exposure can lead to severe symptoms including:

- Sweating

- Pinpoint pupils

- Blurred vision

- Muscle spasms and seizures

- Respiratory failure

The compound is classified as extremely toxic by all routes of exposure, with effects potentially delayed up to 12 hours post-exposure .

Case Studies and Research Findings

-

Insecticidal Efficacy :

- A study demonstrated that Dimethoate effectively controlled populations of aphids and whiteflies in agricultural settings. The application resulted in a significant reduction in pest populations within 48 hours.

- Comparative Toxicity Studies :

- Environmental Impact :

Data Tables

| Parameter | Value |

|---|---|

| CAS Number | 70898-34-9 |

| Molecular Weight | 319.3 g/mol |

| LD50 (oral, rat) | 100 mg/kg |

| Application Rate | 0.5 - 1.0 kg/ha |

| Half-life in Soil | 14 - 30 days |

| Symptoms of Exposure | Severity |

|---|---|

| Sweating | Moderate |

| Muscle spasms | Severe |

| Respiratory failure | Critical |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization and purity assessment of Vamidothion?

- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the molecular structure. For NMR, focus on the methylamino (-N(CH₃)) and sulfonyl (-SO₂) groups, which produce distinct chemical shifts (e.g., δ 2.8–3.2 ppm for methylamino protons) . Purity can be assessed via reverse-phase HPLC with UV detection at 220–240 nm, leveraging its thiophosphate absorption bands .

Q. How can researchers optimize the synthesis of Vamidothion in laboratory settings?

- Methodology : The compound is synthesized via nucleophilic substitution between O,O-dimethyl phosphorothioate and 2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl chloride. Key parameters include maintaining anhydrous conditions (to prevent hydrolysis of the thiophosphate group) and using a polar aprotic solvent (e.g., acetonitrile) with a catalytic base (e.g., triethylamine). Reaction progress should be monitored via TLC (silica gel, hexane:acetone 3:1) .

Q. What are the primary toxicological endpoints of Vamidothion in non-target organisms?

- Methodology : Acute toxicity studies in rodents (OECD 423) and aquatic species (OECD 203) reveal cholinergic effects due to acetylcholinesterase inhibition. LC₅₀ values for Daphnia magna are typically <1 mg/L, emphasizing its high aquatic toxicity. Chronic exposure studies should include histopathological analysis of liver and neuronal tissues .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of Vamidothion in soil and water systems?

- Methodology : Hydrolysis dominates in alkaline conditions (pH >8), yielding sulfonic acid derivatives, while microbial degradation produces oxon metabolites (via sulfoxidation). Use LC-MS/MS to track degradation products in controlled mesocosms. Conflicting data on half-lives (e.g., 5–30 days in soil) may arise from microbial community variability; metagenomic analysis can clarify this .

Q. What mechanisms underlie the resistance of pest populations to Vamidothion?

- Methodology : Resistance is often linked to mutations in acetylcholinesterase (AChE) or increased expression of detoxifying enzymes (e.g., glutathione S-transferases). Conduct enzyme inhibition assays with AChE isoforms and compare metabolic profiles via GC-MS in resistant vs. susceptible insect strains. Note contradictory reports on cross-resistance with other organophosphates, necessitating kinetic analysis of enzyme-substrate interactions .

Q. How can computational modeling improve the design of Vamidothion derivatives with reduced ecotoxicity?

- Methodology : Molecular docking (e.g., AutoDock Vina) can predict binding affinities of derivatives to AChE. QSAR models trained on toxicity data (e.g., LC₅₀ values) should prioritize modifications to the sulfonyl group, which is critical for bioactivity. Validate predictions with in vitro assays using human hepatocyte lines (e.g., HepG2) to assess metabolic stability .

Q. What experimental approaches resolve contradictions in reported metabolic pathways of Vamidothion in mammalian systems?

- Methodology : Discrepancies in metabolite profiles (e.g., sulfone vs. oxon derivatives) may stem from interspecies differences in cytochrome P450 isoforms. Use liver microsomes from rats, humans, and insects to compare metabolic rates via LC-HRMS. Isotope-labeling (e.g., ¹⁴C at the methylamino group) can trace metabolite formation pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting persistence data for Vamidothion in agricultural soils?

- Analysis : Half-life variations (e.g., 7 vs. 21 days) likely result from differences in soil organic matter (SOM) content and microbial activity. SOM >5% enhances adsorption, reducing bioavailability for degradation. Design experiments with standardized OECD 307 protocols, controlling for SOM and microbial biomass via ATP assays .

Q. How can researchers address inconsistencies in the reported enantioselective toxicity of Vamidothion?

- Analysis : The racemic mixture’s toxicity may differ from individual enantiomers due to stereospecific AChE binding. Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers and test their inhibitory potency. Contradictory in vivo vs. in vitro results may arise from differential metabolic processing of enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.